Evenamide - 1092977-61-1

Evenamide

Catalog Number: EVT-267963
CAS Number: 1092977-61-1
Molecular Formula: C16H26N2O2
Molecular Weight: 278.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Evenamide, formerly known as NW-3509, is a novel chemical entity investigated for its potential as an antipsychotic drug. [, , , ] It belongs to a class of drugs known as voltage-gated sodium channel blockers. [] While traditional antipsychotics primarily target dopamine and serotonin receptors, Evenamide's unique mechanism of action involves modulating glutamate release in the brain. [, , , ] This distinct approach positions Evenamide as a potential therapeutic option for individuals with schizophrenia who do not respond adequately to conventional treatments. [, , ]

Future Directions
  • Larger-scale Clinical Trials: Further research involving larger patient populations is needed to confirm the efficacy and long-term safety profile of Evenamide in treating schizophrenia. [, ]
  • Optimizing Dosing Regimens: Future studies should aim to determine the optimal dosing strategies for Evenamide, both as monotherapy and as an add-on therapy, to maximize its therapeutic benefits. []
  • Investigating Cognitive Enhancement: Exploring Evenamide's potential to improve cognitive function in individuals with schizophrenia, an area often inadequately addressed by current treatments, is a promising avenue for future research. []

Risperidone

  • Relevance: Risperidone was used as a background antipsychotic medication in clinical trials investigating evenamide as an add-on therapy for patients with schizophrenia. The studies aimed to determine if evenamide could improve symptoms in patients who had an inadequate response to risperidone or other antipsychotics. This approach suggests that evenamide might offer additional therapeutic benefits through mechanisms distinct from those of risperidone, potentially targeting glutamate dysregulation. [, ]

Aripiprazole

  • Relevance: Similar to risperidone, aripiprazole served as a background antipsychotic in clinical trials evaluating evenamide as an add-on therapy for schizophrenia. The co-administration of evenamide with aripiprazole aimed to investigate potential synergistic effects and address treatment resistance in patients not adequately responding to aripiprazole alone. [, ]

Clozapine

  • Relevance: Clozapine is considered a gold standard treatment for treatment-resistant schizophrenia, and evenamide has been investigated as a potential alternative or adjunct therapy for this patient population. In preclinical studies, evenamide demonstrated similar effects to clozapine in reversing specific deficits induced by NMDA receptor antagonists, suggesting a shared ability to modulate glutamatergic transmission. [, ]

Ketamine

  • Relevance: Ketamine is known to induce psychotic-like symptoms by blocking NMDA receptors, a mechanism implicated in schizophrenia. In preclinical studies, evenamide effectively reversed ketamine-induced deficits in sensory motor gating (prepulse inhibition), a measure of information processing often impaired in schizophrenia. These findings suggest that evenamide's modulation of glutamate release might counteract the disruptions caused by NMDA receptor hypofunction, a potential underlying factor in schizophrenia. [, ]

Phencyclidine (PCP)

  • Relevance: Like ketamine, PCP is used in preclinical research to model certain aspects of schizophrenia due to its ability to disrupt NMDA receptor function. Evenamide has been shown to reverse PCP-induced deficits in prepulse inhibition and social interaction, further supporting its potential to address glutamatergic abnormalities associated with schizophrenia. []
Overview

Evenamide, also known as NW-3509, is a novel chemical compound developed by Newron Pharmaceuticals. It is classified as a selective modulator of glutamate release and functions primarily as an inhibitor of voltage-gated sodium channels. Evenamide has garnered attention for its potential therapeutic applications in treating treatment-resistant schizophrenia, a condition characterized by persistent symptoms despite adequate treatment with antipsychotics. The compound is notable for its ability to normalize excessive glutamate release without affecting basal levels, addressing a key neurotransmitter dysregulation associated with schizophrenia .

Synthesis Analysis

The synthesis of evenamide involves several intricate chemical processes. According to research, it is synthesized through a series of steps that include the formation of key intermediates and the application of specific reaction conditions to achieve the desired purity and yield.

Methods and Technical Details:

  1. Retrosynthetic Analysis: This method involves breaking down the target molecule into simpler precursor compounds, allowing chemists to devise a synthetic route that efficiently constructs evenamide from readily available starting materials.
  2. Electrophilic Fluorination: A significant step in the synthesis process where fluorine atoms are introduced into the molecular structure, enhancing its pharmacological properties.
  3. Purification Techniques: After synthesis, purification methods such as chromatography are employed to isolate evenamide from by-products and unreacted materials, ensuring high purity suitable for clinical use .
Molecular Structure Analysis

Evenamide's molecular structure is crucial for its function as a pharmacological agent. The compound's structure can be described using its chemical formula and specific stereochemistry.

Structure Data:

  • Chemical Formula: Cx_{x}Hy_{y}Fz_{z}Na_{a}Ob_{b} (exact values depend on specific substitution patterns)
  • Molecular Weight: Approximately 300 g/mol (exact value may vary based on specific isotopes used during synthesis)

The three-dimensional conformation of evenamide plays a significant role in its interaction with biological targets, particularly voltage-gated sodium channels.

Chemical Reactions Analysis

Evenamide undergoes various chemical reactions during its synthesis and when interacting with biological systems.

Reactions and Technical Details:

  1. Deoxyfluorination: This reaction introduces fluorine into the molecular structure, which is critical for enhancing lipophilicity and biological activity.
  2. Hydrogenation Processes: These reactions are used to saturate certain bonds within the molecule, optimizing its stability and efficacy.
  3. Amide Formation: A key step in synthesizing evenamide involves forming amide bonds, which are essential for its pharmacological activity .
Mechanism of Action

Evenamide's mechanism of action is primarily centered around its ability to modulate glutamate release in the central nervous system.

Process and Data:

  • Evenamide selectively inhibits voltage-gated sodium channels, which helps to normalize excessive glutamate release that occurs due to N-methyl-D-aspartate receptor hypofunction.
  • This modulation reduces hyperexcitability in cortical and hippocampal regions without affecting basal glutamate levels, thereby minimizing potential side effects associated with other neurotransmitter systems .
  • Clinical studies have shown that evenamide significantly improves symptoms in patients with treatment-resistant schizophrenia over extended periods, indicating sustained efficacy .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of evenamide is essential for its application in therapeutic settings.

Physical Properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH and temperature conditions.

Chemical Properties:

  • Stability: Evenamide exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.
  • pKa Values: The ionization constants are critical for understanding its behavior in physiological environments, influencing absorption and distribution within the body .
Applications

Evenamide has promising applications primarily within psychiatric medicine.

  1. Treatment-Resistant Schizophrenia: As an adjunct therapy to existing antipsychotics, evenamide has demonstrated significant efficacy in improving symptoms associated with this challenging condition.
  2. Research Tool: Its unique mechanism makes it a valuable compound for studying glutamatergic neurotransmission and developing new treatments for other neuropsychiatric disorders .
  3. Preclinical Models: Evenamide has been tested in various animal models to assess its effects on behavioral disturbances induced by other pharmacological agents, showcasing its potential as a versatile therapeutic agent .
Neuropharmacological Basis of Evenamide in Schizophrenia Pathophysiology

Glutamatergic Dysregulation and NMDA Receptor Hypofunction in Schizophrenia

The N-methyl-D-aspartate receptor (NMDAR) hypofunction hypothesis represents a paradigm shift in understanding schizophrenia pathophysiology, particularly for treatment-resistant forms. Accumulating evidence indicates that NMDAR hypofunction originates primarily in cortical and hippocampal GABAergic interneurons, especially parvalbumin-positive fast-spiking interneurons. This impairment reduces inhibitory control over pyramidal neurons, leading to cortical disinhibition and a pathological increase in glutamate release. The resulting excitotoxic environment contributes to both positive symptoms (psychosis) and negative/cognitive symptoms through downstream effects on dopaminergic pathways [2] [7].

Molecular studies reveal that NMDAR hypofunction in schizophrenia may stem from multiple upstream mechanisms:

  • Genetic mutations in GRIN genes encoding NMDAR subunits (GluN1, GluN2A-D, GluN3A-B)
  • Reduced expression of NMDAR-associated proteins (neuregulin/ErbB4, α7nAChR)
  • Impaired D-serine biosynthesis via serine racemase deficiency
  • Environmental factors like oxidative stress and inflammation that damage NMDAR function [2] [7]

The clinical relevance of this mechanism is evidenced by the psychotomimetic effects of NMDAR antagonists (ketamine, phencyclidine) in humans, which replicate schizophrenia's full symptom spectrum. Additionally, anti-NMDAR encephalitis presents with psychotic symptoms indistinguishable from acute schizophrenia, further supporting the centrality of glutamatergic dysfunction [2] [7]. Crucially, patients with treatment-resistant schizophrenia (TRS) exhibit normal dopamine synthesis capacity but elevated anterior cingulate glutamate levels, explaining their poor response to D2-antagonizing antipsychotics [3] [10].

Table 1: Neurobiological Evidence Supporting NMDAR Hypofunction in Schizophrenia

Evidence TypeKey FindingsClinical Correlation
PharmacologicalNMDAR antagonists (ketamine/PCP) induce positive, negative, and cognitive symptoms in healthy humansModels schizophrenia symptomatology through glutamate dysregulation
AutoimmuneAnti-NMDAR encephalitis antibodies cause receptor internalization with psychotic presentationSupports NMDAR dysfunction as sufficient to produce psychosis
GeneticMutations in GRIN genes (GRIN2A, GRIN2B) associated with schizophrenia riskSuggests heritable component to NMDAR dysfunction
NeurochemicalElevated anterior cingulate glutamate in TRS patientsCorrelates with treatment resistance to dopamine-targeting antipsychotics
DevelopmentalPostnatal NMDAR blockade in GABAergic interneurons produces schizophrenia-like phenotypes in rodentsLinks early NMDAR hypofunction to adult psychotic symptoms

Voltage-Gated Sodium Channel Modulation as a Novel Therapeutic Target

Voltage-gated sodium channels (VGSCs) represent an innovative intervention point for addressing glutamate dysregulation in schizophrenia. Aberrant sodium channel activity drives pathological neuronal hyperexcitability and excessive glutamate release in cortical and hippocampal circuits. This hyperexcitability manifests as neuronal hyperactivity that correlates with positive symptoms and cognitive impairment in schizophrenia patients [3] [9].

Evenamide (NW-3509) is a first-in-class VGSC blocker with selective inhibition of sustained, high-frequency neuronal firing. Its unique pharmacological profile demonstrates:

  • High selectivity for VGSCs without activity at >130 other CNS targets (including dopamine, serotonin, muscarinic, or histaminergic receptors)
  • State-dependent blockade that preferentially inhibits pathological hyperactivity
  • Normalization of veratridine-stimulated glutamate release without affecting basal glutamate levels
  • Absence of effects on normal neuronal excitability or physiological neurotransmission [3] [9] [10]

Preclinical studies demonstrate evenamide's ability to reverse schizophrenia-relevant behavioral abnormalities. In rodent models, evenamide monotherapy restored ketamine-induced deficits in prepulse inhibition (PPI) – a measure of sensory gating commonly impaired in schizophrenia. Notably, at 5 mg/kg orally, evenamide produced effects comparable to clozapine 7.5 mg/kg in this model. Furthermore, combinations of subeffective doses of evenamide with antipsychotics (including clozapine) demonstrated synergistic benefits in PCP-induced social interaction deficits, suggesting mechanistic complementarity with existing antipsychotics [4].

Table 2: Preclinical Evidence for Evenamide's Antipsychotic Efficacy

Experimental ModelInterventionKey OutcomeImplication
Ketamine-induced PPI deficitEvenamide 1.25, 5, 15 mg/kg PODose-dependent restoration of PPI (5mg/kg comparable to clozapine)Reversal of sensorimotor gating deficits relevant to psychosis
Phencyclidine-induced social deficitEvenamide alone or with antipsychoticsRestoration of normal social interaction patternsImprovement in negative symptoms and social functioning
Amphetamine-induced hyperactivityEvenamide 5-15 mg/kgNormalization of locomotor activityPotential antipsychotic effect on positive symptoms
MAM neurodevelopmental modelEvenamide chronic administrationPrevention of schizophrenia-like phenotypesDisease-modifying potential in high-risk individuals

Evenamide’s Dual Mechanistic Role in Synaptic Glutamate Normalization

Evenamide exerts a dual therapeutic mechanism by simultaneously targeting the upstream cause (neuronal hyperexcitability) and downstream consequence (excessive glutamate release) of NMDAR hypofunction. Through state-dependent VGSC blockade, evenamide reduces pathological neuronal firing without impairing normal neurotransmission. This selective inhibition normalizes synaptic glutamate concentrations specifically in hyperactive circuits, thereby restoring excitatory-inhibitory balance disrupted in schizophrenia [3] [9].

Clinical evidence supports evenamide's disease-modifying potential. In a Phase II trial (Study 014/015) involving 161 TRS patients, add-on evenamide demonstrated unprecedented progressive improvement patterns over 52 weeks. Key findings included:

  • PANSS total score reductions increased from -11.6% at 6 weeks to -18.6% at 52 weeks
  • Responder rates (≥20% PANSS improvement) increased from 16.5% (6 weeks) to 47.4% (52 weeks)
  • Clinically meaningful CGI-S improvement doubled from baseline to 52 weeks
  • CGI-C "very much improved" ratings progressively increased throughout treatment [10]

This time-dependent enhancement of therapeutic benefit suggests evenamide may address core pathophysiological processes rather than merely masking symptoms. The progressive improvement trajectory differs fundamentally from the rapid plateau effects seen with dopamine-blocking antipsychotics, potentially reflecting evenamide's action on neural circuit reorganization [10].

The translational relevance of evenamide's mechanism is further supported by Phase III results. In the 008A trial (n=291), add-on evenamide (30 mg BID) to second-generation antipsychotics produced statistically significant and clinically meaningful improvements in PANSS total scores (difference vs placebo: 2.5 points; p<0.05; effect size d=0.33) at 4 weeks in poorly responding chronic schizophrenia patients. These early benefits likely reflect immediate glutamate normalization, while longer-term TRS studies suggest additional disease-modifying effects may emerge with sustained treatment [8] [10].

Based on this compelling efficacy profile, the ongoing ENIGMA-TRS Phase III program includes two pivotal trials:

  • ENIGMA-TRS 1: 52-week international study (n≥600) evaluating 15mg BID and 30mg BID doses across Europe, Asia, Latin America, and Canada, with 12-week results expected Q4 2026
  • ENIGMA-TRS 2: 12-week US/international study (n≥400) of 15mg BID dose, starting within three months [1] [5]

This development program positions evenamide as a potential first add-on therapy specifically targeting glutamatergic dysregulation in TRS and poorly responsive schizophrenia, potentially offering a mechanistically distinct approach complementary to existing antipsychotics [1] [6].

Properties

CAS Number

1092977-61-1

Product Name

Evenamide

IUPAC Name

2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

InChI

InChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3

InChI Key

GRHBODILPPXVKN-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

NW-3509; NW 3509; NW3509; NW-3509A; Evenamide

Canonical SMILES

CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.